1-(2,2-Dinitroethenyl)naphthalene
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Overview
Description
1-(2,2-Dinitroethenyl)naphthalene is an organic compound that belongs to the class of nitroalkenes It features a naphthalene ring substituted with a 2,2-dinitroethenyl group
Preparation Methods
One common method involves the reaction of naphthalene with nitric acid and sulfuric acid to form nitronaphthalene, which is then further reacted with dinitroethene under controlled conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dinitroethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions typically yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include naphthoquinones, amines, and halogenated naphthalenes.
Scientific Research Applications
1-(2,2-Dinitroethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biology and Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,2-Dinitroethenyl)naphthalene exerts its effects involves its interaction with molecular targets through its nitro and ethenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s electron-withdrawing nitro groups play a crucial role in stabilizing reaction intermediates, thereby influencing the reaction pathways .
Comparison with Similar Compounds
1-(2,2-Dinitroethenyl)naphthalene can be compared with other nitroalkenes and naphthalene derivatives:
Nitroalkenes: Compounds like 1-nitro-2-ethenylbenzene share similar reactivity patterns but differ in their electronic properties due to the presence of only one nitro group.
Naphthalene Derivatives: Compounds such as 1-nitronaphthalene and 2,4-dinitronaphthalene exhibit different reactivity and applications due to variations in their substitution patterns and the number of nitro groups.
The uniqueness of this compound lies in its combination of a naphthalene ring with a highly electron-withdrawing dinitroethenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
51757-72-3 |
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Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-(2,2-dinitroethenyl)naphthalene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
InChI Key |
ATWAIYHKOXLIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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